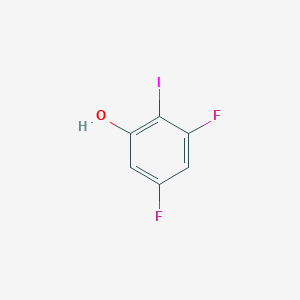
tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate: is a specialized organic compound that features a tert-butyl group, a Boc-protected amino group, and an iodine atom on a butanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural attributes and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-3-aminobutanoic acid as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid.
Iodination: The protected amino acid undergoes iodination at the 4-position using iodine or an iodinating agent like iodine monochloride (ICl).
Esterification: The carboxylic acid group is then esterified with tert-butanol to form the final product.
Industrial Production Methods: Industrial production involves scaling up the above synthetic route, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: The iodine can be reduced to iodide using reducing agents like sodium thiosulfate.
Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine monochloride (ICl), hydrogen peroxide (H2O2).
Reduction: Sodium thiosulfate (Na2S2O3), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3), potassium iodide (KI).
Major Products Formed:
Oxidation: Iodate (IO3-), periodate (IO4-).
Reduction: Iodide (I-).
Substitution: Various substituted butanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in studying biological systems, especially in the context of enzyme inhibition and protein labeling. Medicine: Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through its functional groups:
Boc-protected Amino Group: Provides stability and protection during reactions.
Iodine Atom: Acts as a reactive site for various substitution and addition reactions.
Ester Group: Contributes to the overall reactivity and solubility of the compound.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The iodine atom can interact with enzymes, potentially inhibiting their activity.
Protein Labeling: The Boc-protected amino group can be used to label proteins for imaging or tracking purposes.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.
Tert-Butyl (S)-3-(Boc-amino)-4-chlorobutanoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness:
The presence of the iodine atom makes tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate more reactive in certain substitution reactions compared to its bromo- and chloro- counterparts.
This compound's unique combination of functional groups and reactivity makes it a valuable tool in various scientific and industrial applications. Its versatility and stability under different reaction conditions further enhance its utility in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
tert-butyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEMZYHXWAKDML-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CI)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl](/img/structure/B8064471.png)






